molecular formula C15H8Cl8O2 B092246 2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol CAS No. 16669-42-4

2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol

Cat. No.: B092246
CAS No.: 16669-42-4
M. Wt: 503.8 g/mol
InChI Key: OJTHLNYBRBMCBW-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- is a chemical compound known for its unique structure and properties It is a derivative of phenol, where the phenolic hydroxyl groups are substituted with tetrachlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- typically involves the reaction of phenol with a chlorinating agent in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective chlorination of the phenolic rings.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reactive intermediates and by-products. The process is designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated phenolic compounds.

    Substitution: The tetrachlorinated phenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions include quinones, less chlorinated phenols, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. It may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4,4’-(1-methylethylidene)bis-: A less chlorinated analogue with similar structural features.

    Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: A brominated derivative with different reactivity and applications.

    Phenol, 4,4’-(1-methylethylidene)bis[2-fluoro-]: A fluorinated analogue with unique chemical properties.

Uniqueness

Phenol, 4,4’-(1-methylethylidene)bis[2,3,5,6-tetrachloro- is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

16669-42-4

Molecular Formula

C15H8Cl8O2

Molecular Weight

503.8 g/mol

IUPAC Name

2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol

InChI

InChI=1S/C15H8Cl8O2/c1-15(2,3-5(16)9(20)13(24)10(21)6(3)17)4-7(18)11(22)14(25)12(23)8(4)19/h24-25H,1-2H3

InChI Key

OJTHLNYBRBMCBW-UHFFFAOYSA-N

SMILES

CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

Canonical SMILES

CC(C)(C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)O)Cl)Cl

16669-42-4
85536-25-0

Synonyms

4,4'-Isopropylidenebis[2,3,5,6-tetrachlorophenol]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 2
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 3
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 4
Reactant of Route 4
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 5
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol
Reactant of Route 6
2,3,5,6-tetrachloro-4-[2-(2,3,5,6-tetrachloro-4-hydroxyphenyl)propan-2-yl]phenol

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